CID 71345147

Description

Its molecular structure, inferred from chromatographic and mass spectral data (), suggests functional groups such as cyclic ethers or polyketide backbones, which are common in marine-derived toxins or antimicrobial agents. Further characterization, including exact mass and fragmentation patterns, would align with methodologies described in (e.g., GC-MS and collision cross-section analysis).

Properties

CAS No. |

143629-01-0 |

|---|---|

Molecular Formula |

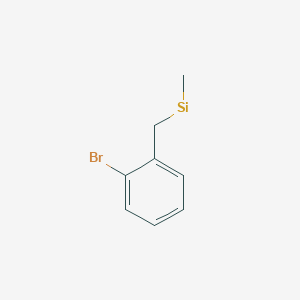

C8H9BrSi |

Molecular Weight |

213.15 g/mol |

InChI |

InChI=1S/C8H9BrSi/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |

InChI Key |

BGRSQFQWUDBQES-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]CC1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71345147 involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and sustainability. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

CID 71345147 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

CID 71345147 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is used in biochemical assays and as a probe to study biological processes.

Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 71345147 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71345147, we compare it with structurally or functionally related compounds, focusing on physicochemical properties, bioactivity, and synthetic pathways. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings and Contrasts

Structural and Functional Diversity: Oscillatoxin D (CID 101283546) is a marine-derived polyketide with cytotoxic properties, distinct from this compound’s inferred simpler structure . The benzimidazole derivative (CID 72863) demonstrates high synthetic efficiency under green chemistry conditions, a model for optimizing this compound’s synthesis .

Physicochemical Properties :

- Log P values vary significantly: Oscillatoxin D’s high lipophilicity (Log P 4.2) suggests membrane-targeting activity, while CID 72863’s low Log P (-2.47) correlates with moderate solubility .

- This compound’s solubility and permeability remain uncharacterized, but halogenation (common in CID 252137 and CID 72863) could enhance bioavailability if applied .

Synthetic Accessibility :

- This compound’s synthesis might require vacuum distillation or chromatographic fractionation, as seen in CIEO processing (). This contrasts with CID 72863’s one-step catalytic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.